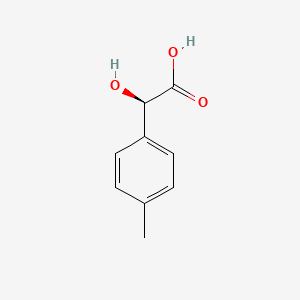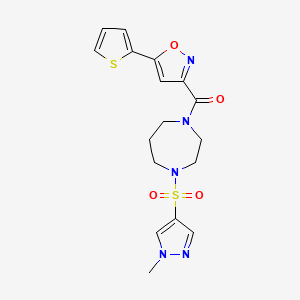
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DMPM, is an organic compound that is commonly used as a research chemical in laboratory experiments. It is a white solid with a molecular weight of 186.23 g/mol and a melting point of 114-116 °C. DMPM is primarily used in scientific research applications due to its unique properties, including its ability to act as a reversible inhibitor of enzymes and its low toxicity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Analog Synthesis : Research has been conducted on synthesizing analogs of related compounds, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, exploring their potential psychotomimetic potency and biological activity. These studies contribute to understanding the chemical properties and potential applications of compounds structurally similar to 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (Jacob et al., 1977).
Chemical Ionization Mass Spectrometry : The use of chemical ionization mass spectrometry to study the stereoselective metabolism of chiral psychotomimetic amines provides insights into their biochemical processing and potential effects, which could be relevant for compounds with similar structures (Weinkam et al., 1976).
N-Hydroxylation and Metabolic Studies : Investigations into the metabolic pathways, such as N-hydroxylation, of psychotomimetic amines by liver microsomes offer valuable information on the biotransformation and pharmacokinetics of these compounds (Gal et al., 1975).
Biological Activities and Mechanisms
GABAB Receptor Antagonists : The synthesis of compounds like 2-(4-Chlorophenyl)-3-nitropropan-1-amine and its analogs, which are related to this compound, explores their activity as specific agonists of GABA and the GABAB receptor. Such research is crucial for developing new therapeutic agents (Abbenante et al., 1994).
Photopolymerization Initiators : Alkoxyamine compounds bearing chromophore groups, relevant to the chemical family of this compound, have been proposed as photoiniters for nitroxide-mediated photopolymerization. This application demonstrates the potential of these compounds in materials science and engineering (Guillaneuf et al., 2010).
Fluorescence Enhancement : Studies on the structural modifications of stilbenes, which share a phenylamine component with this compound, have shown how N-phenyl substitutions can lead to enhanced fluorescence properties. This research has implications for the development of novel optical materials and sensors (Yang et al., 2002).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXFHOKRLLIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)


![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)
![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)
![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)
![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)
![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)




![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)